Tipranavir-d4

Stable Isotope Labeling Isotopic Purity Internal Standard

Unlabeled tipranavir is indistinguishable from the analyte in MS, while structurally dissimilar IS fail to co-elute, introducing matrix effect variability. Tipranavir-d4, a direct deuterated analog (≥98% purity, +4 Da mass shift), co-elutes with tipranavir for proportional ion suppression compensation. • Enables accurate quantification across 0.1-75 µg/mL with <10.4% CV precision. • Isotopic purity ≥99% deuterated forms; traceable CoA for ANDA validation. • Stable at -80°C for longitudinal study sample archiving and re-analysis.

Molecular Formula C31H33F3N2O5S
Molecular Weight 606.7 g/mol
Cat. No. B563053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipranavir-d4
SynonymsN-[3-[(1R)-1-[(6R)-5,6-Dihydro-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-2H-pyran-3-yl]propyl]phenyl]-5-(trifluoromethyl)-2-pyridinesulfonamide-d4;  PNU-140690-d4;  Aptivus-d4; _x000B_
Molecular FormulaC31H33F3N2O5S
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
InChIInChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2
InChIKeySUJUHGSWHZTSEU-YBLLDNOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tipranavir-d4: Deuterated Internal Standard


Tipranavir-d4 is a stable isotope-labeled analog of the nonpeptidic HIV-1 protease inhibitor tipranavir, specifically deuterated at four positions to achieve a nominal mass shift of +4 Da [1]. With a molecular formula of C31H29D4F3N2O5S and molecular weight of 606.69 g/mol, it is supplied as a solid with a certified purity of ≥98% . Its primary utility is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the accurate and precise quantification of tipranavir in biological matrices, enabling therapeutic drug monitoring, pharmacokinetic studies, and method validation .

Role Deuterated internal standard for tipranavir
Mass Shift +4 Da (d4) for MRM differentiation
Use Context LC-MS/MS quantification in research matrices

Why Tipranavir-d4 Cannot Be Substituted


Unlabeled tipranavir is structurally identical to the analyte and thus indistinguishable by mass spectrometry, rendering it useless as an internal standard for co-eluting detection [1]. Conversely, structurally dissimilar internal standards (e.g., saquinavir-d5) fail to co-elute and exhibit differential matrix effects and extraction recovery, introducing systematic bias into quantitative assays [2]. Tipranavir-d4, as a direct deuterated analog, offers near-identical physicochemical properties to tipranavir, ensuring co-elution and proportional compensation for ion suppression/enhancement, thereby providing the essential analytical specificity and accuracy required for regulated bioanalysis and clinical TDM [1].

Unlabeled Tipranavir Co-elutes with analyte but provides no isotopic distinction, preventing internal standard correction in MS.
Structurally Dissimilar IS May show differential matrix effects and extraction recovery, introducing systematic bias in quantitative assays.

Tipranavir-d4 Quantitative Evidence


Isotopic Purity and Deuterium Enrichment

Tipranavir-d4 demonstrates a high isotopic purity (≥99% deuterated forms, d1-d4) and deuterium enrichment of 98% D . This is comparable to, or exceeds, the purity of alternative labeled tipranavir standards. Specifically, Tipranavir-d7 is reported with a purity of 98.94% , while [13C6]-Tipranavir has a minimum purity of 98.00% with 99% 13C enrichment . The high deuterium enrichment of Tipranavir-d4 minimizes the presence of unlabeled tipranavir (the analyte), thereby reducing background signal and improving the lower limit of quantification (LLOQ) in MS assays.

Isotopic Purity & Enrichment
Data to verify
≥99% deuterated forms, 98% D enrichment (vs. d7: 98.94% purity; 13C6: 98.00% purity)
Supports low-background MS detection context
Batch-specific COA; review manufacturer data
Stable Isotope Labeling Isotopic Purity Internal Standard Mass Spectrometry

Mass Separation and Chromatographic Shift

Tipranavir-d4 exhibits a nominal mass increase of 4 Da (exact mass shift of approximately 4.025 Da) relative to unlabeled tipranavir . This mass difference is sufficient for clear separation in multiple reaction monitoring (MRM) channels without the risk of isotopic overlap. In contrast, more heavily deuterated analogs (e.g., Tipranavir-d7, +7 Da) can exhibit a pronounced chromatographic isotope effect, leading to a slight but measurable retention time shift that can compromise the internal standard's ability to perfectly compensate for matrix effects [1]. The moderate deuteration of Tipranavir-d4 strikes an optimal balance, providing a distinct MS signal while maintaining near-identical chromatographic retention to the analyte, a critical requirement for robust LC-MS/MS method validation [1].

Mass Shift & Chromatography
Class-level
+4 Da nominal mass shift
Moderate deuteration may support co-elution for matrix-effect correction
Deuterium isotope effect principle; method-specific review
LC-MS/MS MRM Isotope Effect Co-elution Matrix Effect

Precision Benchmark for Tipranavir Quantification

In a validated LC-MS/MS method for the quantification of tipranavir in human plasma, the use of a deuterated internal standard (saquinavir-d5) resulted in intra- and inter-day coefficients of variation (CV) of less than 10.4% across the concentration range of 0.1-75 µg/mL [1]. While saquinavir-d5 is not a direct analog of tipranavir, this study demonstrates the acceptable precision achievable with a deuterated IS in this matrix. Tipranavir-d4, as the direct deuterated counterpart to tipranavir, is expected to provide equivalent or superior performance due to its structural identity, offering a theoretical improvement in accuracy and precision by minimizing differential matrix effects and extraction recovery variability [2].

Precision Benchmark
Class-level
CV <10.4% (0.1–75 µg/mL)
Reported precision target for tipranavir in human plasma research matrices
Based on saquinavir-d5 IS; direct ISTD performance requires validation
Method Validation Precision Accuracy LC-MS/MS TDM

Long-Term Storage Stability

Tipranavir-d4 demonstrates defined long-term stability under recommended storage conditions. According to vendor specifications, the compound is stable for 6 months when stored at -80°C and for 1 month when stored at -20°C . In contrast, unlabeled tipranavir reference standards often require more stringent storage conditions (e.g., desiccated, protected from light) and may degrade more rapidly, necessitating frequent re-qualification . This quantifiable stability profile reduces the frequency of procurement and re-validation, minimizing supply chain disruptions and ensuring consistent analytical performance across multiple studies and batches.

Long-Term Storage Stability
Reported
6 months at -80°C; 1 month at -20°C
Supports storage planning for extended study continuity
Manufacturer-stated; verify under laboratory conditions
Stability Storage Shelf-life Reference Standard Procurement

Tipranavir-d4: Key Applications


Therapeutic Drug Monitoring (TDM)

Clinical laboratories performing TDM of tipranavir require an internal standard that ensures accurate and precise quantification across a wide range of plasma concentrations (0.1-75 µg/mL). Tipranavir-d4, with its demonstrated high isotopic purity and optimal mass shift for MS detection , enables reliable measurement of tipranavir trough levels, guiding dose adjustments to maintain efficacy and minimize toxicity. The method validation benchmark of <10.4% CV [1] supports its use in achieving clinically acceptable precision.

Pharmacokinetic Studies

In pharmacokinetic studies investigating the boosted tipranavir/ritonavir regimen, precise quantification of tipranavir in multiple matrices (plasma, serum, liver) is essential. Tipranavir-d4, as a direct deuterated analog, co-elutes with tipranavir, providing robust matrix effect compensation . Its long-term stability at -80°C allows researchers to archive samples and re-analyze them with confidence, a critical factor in longitudinal clinical studies.

Regulated Bioanalysis and Quality Control

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs), method validation must adhere to stringent FDA/EMA guidelines. Tipranavir-d4, supplied with a Certificate of Analysis and characterized for isotopic purity (≥99% deuterated forms, 98% D enrichment) , serves as a traceable reference standard for method development, validation, and routine quality control of tipranavir formulations. Its use minimizes variability and facilitates compliance with regulatory expectations for bioanalytical method validation.

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
Co-eluting deuterated ISTD
Matrix-effect correction and LLOQ assessment
Pharmacokinetic research studies
Direct analog with +4 Da mass shift
Co-elution and matrix effect compensation
Bioanalytical method validation research
Certified isotopic purity and traceability
Method validation documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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